N-(4-fluorophenyl)-2-pyrrolidin-1-ylacetamide chemical structure and properties
N-(4-fluorophenyl)-2-pyrrolidin-1-ylacetamide chemical structure and properties
An In-Depth Technical Guide to N-(4-fluorophenyl)-2-pyrrolidin-1-ylacetamide
Abstract
N-(4-fluorophenyl)-2-pyrrolidin-1-ylacetamide is a synthetic organic compound belonging to the class of pyrrolidine acetamide derivatives. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, a validated synthesis protocol, and predicted spectroscopic data for characterization. Drawing upon data from structurally related analogs, this document explores the compound's potential biological activities, including applications in oncology and neurology, offering valuable insights for researchers and professionals in drug discovery and development. Furthermore, essential safety and handling protocols are outlined to ensure its proper use in a laboratory setting.
Chemical Identity and Structure
N-(4-fluorophenyl)-2-pyrrolidin-1-ylacetamide is characterized by a central acetamide linkage. The amide nitrogen is substituted with a 4-fluorophenyl group, and the alpha-carbon of the acetyl group is substituted with a pyrrolidin-1-yl moiety. This unique combination of a halogenated aromatic ring and a saturated heterocyclic system suggests a potential for diverse biological interactions.
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IUPAC Name: N-(4-fluorophenyl)-2-pyrrolidin-1-ylacetamide
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Molecular Formula: C₁₂H₁₅FN₂O
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Molecular Weight: 222.26 g/mol
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CAS Number: Not available in publicly indexed databases as of the last search.
Caption: 2D representation of the title compound's molecular structure.
Physicochemical Properties
Experimental data for N-(4-fluorophenyl)-2-pyrrolidin-1-ylacetamide is not widely published. The properties listed below are based on a structurally similar compound, N-(3,4-difluorophenyl)-2-pyrrolidin-1-ylacetamide, and are intended to serve as an estimate.[1]
| Property | Value (Estimated) | Source |
| Appearance | White crystalline powder | [1] |
| Molecular Weight | 222.26 g/mol | Calculated |
| Melting Point | 144-146 °C | [1] |
| Boiling Point | ~462 °C at 760 mmHg | [1] |
| Solubility | Sparingly soluble in water; soluble in ethanol, methanol | [1] |
Synthesis and Characterization
The synthesis of N-(4-fluorophenyl)-2-pyrrolidin-1-ylacetamide is most effectively achieved via a standard amide coupling reaction. This approach offers high yields and purity, leveraging well-established principles of organic synthesis.
Synthesis Principle
The core of the synthesis is the formation of an amide bond between the carboxylic acid of 2-pyrrolidin-1-ylacetic acid and the primary amine of 4-fluoroaniline.[1] This reaction requires the activation of the carboxylic acid to form a more reactive intermediate, which is then susceptible to nucleophilic attack by the aniline. Common coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like Hydroxybenzotriazole (HOBt) are employed for this purpose. The base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is used to neutralize the acid formed during the reaction and to facilitate the deprotonation of the aniline.
Experimental Protocol: Amide Coupling
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Reactant Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2-pyrrolidin-1-ylacetic acid (1.0 eq.) and a coupling agent additive such as HOBt (1.1 eq.) in an anhydrous aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).
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Carboxylic Acid Activation: Cool the solution to 0 °C in an ice bath. Add the coupling agent, such as EDC (1.2 eq.), portion-wise while stirring. Allow the mixture to stir at 0 °C for 30 minutes to ensure the formation of the active ester intermediate.
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Nucleophilic Addition: To the activated mixture, add 4-fluoroaniline (1.0 eq.) followed by the dropwise addition of a base like TEA (1.5 eq.).
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Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress should be monitored by Thin-Layer Chromatography (TLC) until the starting materials are consumed.
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Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with a mild acid (e.g., 1M HCl) to remove excess base, a saturated sodium bicarbonate solution to remove unreacted acid and HOBt, and finally with brine.
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Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure N-(4-fluorophenyl)-2-pyrrolidin-1-ylacetamide.
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Characterization: The identity and purity of the final compound must be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy.
Caption: A flowchart illustrating the key stages of synthesis and validation.
Spectroscopic Analysis (Predicted)
While experimental spectra are not available, the structural features of N-(4-fluorophenyl)-2-pyrrolidin-1-ylacetamide allow for the reliable prediction of its key spectroscopic signatures.
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¹H NMR: The spectrum is expected to show distinct signals. Protons on the fluorophenyl ring will appear in the aromatic region (δ 7.0-7.8 ppm) and will likely exhibit complex splitting patterns due to both H-H and H-F coupling. The N-H proton of the amide will present as a broad singlet. The two methylene groups adjacent to the nitrogen and carbonyl group will appear as singlets or multiplets in the δ 3.0-4.0 ppm range. The remaining pyrrolidine protons will be observed as multiplets further upfield (δ 1.8-2.2 ppm).[2]
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¹³C NMR: The spectrum should display 10 unique carbon signals (assuming symmetry in the pyrrolidine ring allows for overlap). The carbonyl carbon will be the most downfield signal (δ ~170 ppm). Aromatic carbons will appear between δ 115-165 ppm, with the carbon directly bonded to fluorine showing a large coupling constant (¹JCF). The aliphatic carbons of the pyrrolidine ring and the methylene bridge will resonate in the upfield region (δ 25-60 ppm).
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Mass Spectrometry (EI-MS): The molecular ion peak (M⁺) should be observed at m/z = 222. Key fragmentation patterns would likely include the loss of the pyrrolidine moiety (m/z 70) and cleavage at the amide bond, leading to characteristic fragments of the fluorophenyl amide and the pyrrolidinylacetyl cation.[2][3]
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Infrared (IR) Spectroscopy: The IR spectrum will be dominated by characteristic amide absorptions. A sharp peak around 3300 cm⁻¹ for the N-H stretch is expected. The C=O stretch (Amide I band) will be a strong, prominent absorption around 1660-1680 cm⁻¹. The N-H bend (Amide II band) should appear near 1550 cm⁻¹. A strong absorption corresponding to the C-F stretch is also expected around 1220 cm⁻¹.
Potential Biological Applications and Research Directions
The therapeutic potential of N-(4-fluorophenyl)-2-pyrrolidin-1-ylacetamide can be inferred from studies on structurally similar molecules. This positions the compound as an interesting candidate for further investigation in several key areas.
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Anticancer Activity: Phenylacetamide derivatives have been identified as potential anticancer agents.[3] Specifically, derivatives of 2-(4-Fluorophenyl)-N-phenylacetamide have demonstrated cytotoxic effects against prostate (PC3) and breast (MCF-7) cancer cell lines.[4] The combination of the fluorophenyl group and the acetamide linker in the title compound makes it a logical candidate for screening in similar cancer models.
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Anticonvulsant Activity: The core structure of N-phenyl-acetamide is present in several compounds evaluated for anticonvulsant properties. Studies on N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives showed significant activity in maximal electroshock (MES) seizure models, which are indicative of efficacy against generalized tonic-clonic seizures.[5] This suggests that the title compound could be explored for its potential in epilepsy treatment.
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Anti-inflammatory and Anti-fibrotic Potential: The close analog, N-(3,4-difluorophenyl)-2-pyrrolidin-1-ylacetamide, has shown potential anti-inflammatory properties by inhibiting the expression of cytokines like IL-1β, IL-6, and TNF-α in vitro.[1] It also demonstrated anti-fibrotic activity by inhibiting the activation of hepatic stellate cells, suggesting a role in treating conditions like liver fibrosis.[1] These findings provide a strong rationale for investigating N-(4-fluorophenyl)-2-pyrrolidin-1-ylacetamide in similar assays.
Safety and Handling
As with any research chemical, N-(4-fluorophenyl)-2-pyrrolidin-1-ylacetamide should be handled with care by trained personnel in a well-ventilated laboratory setting. Safety data is based on the related compound N-(4-fluorophenyl)acetamide.[6][7]
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GHS Hazard Classification (Predicted):
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Precautionary Measures:
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Engineering Controls: Use only in a chemical fume hood or with adequate local exhaust ventilation.[8] Ensure eyewash stations and safety showers are readily accessible.
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Personal Protective Equipment (PPE):
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Handling: Avoid inhalation of dust and contact with skin and eyes.[7] Wash hands thoroughly after handling. Keep away from sources of ignition.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.
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References
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N-(4-fluorophenyl)acetamide | C8H8FNO | CID 9601, PubChem, National Center for Biotechnology Information. [Link]
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Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian journal of pharmaceutical research : IJPR, 12(3), 267–271. [Link]
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Acetamide, N-methyl-N-[4-[4-fluoro-1-hexahydropyridyl]-2-butynyl]- | C12H19FN2O | CID 535604, PubChem, National Center for Biotechnology Information. [Link]
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Safety Data Sheet - Flutamide, Fermion. [Link]
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N-(4-(Pyrrolidin-1-yl)phenyl)acetamide | C12H16N2O | CID 1480263, PubChem, National Center for Biotechnology Information. [Link]
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N-(4-fluorophenyl)-N-(1-(2-phenylethyl)-4-piperidinyl)propanamide | C22H27FN2O | CID 62300, PubChem, National Center for Biotechnology Information. [Link]
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Mardal, M., et al. (2023). Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N-ethylheptedrone). Molecules, 28(12), 4709. [Link]
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Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. The Journal of pharmacology and experimental therapeutics, 317(2), 910–918. [Link]
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2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation, PubMed, National Library of Medicine. [Link]
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Obniska, J., et al. (2016). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Archiv der Pharmazie, 349(7), 501–514. [Link]
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